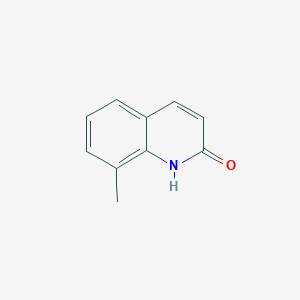

8-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPVCQMOIBCSDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415994 |

Source

|

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-36-5 |

Source

|

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 8-Methylquinolin-2(1H)-one from o-Toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from o-toluidine. The primary synthetic route detailed is the Knorr quinoline synthesis, a reliable and well-established method for the preparation of 2-hydroxyquinolines and their tautomeric quinolin-2(1H)-one counterparts. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data for the key reaction steps.

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Their applications in drug discovery are extensive, with derivatives exhibiting anti-inflammatory, antibacterial, and anticancer properties. The 8-methyl substitution pattern is of particular interest for modulating the pharmacological profile of these compounds. The Knorr quinoline synthesis, first described in 1886, remains a cornerstone for accessing these structures.[1] The synthesis proceeds via two main stages: the formation of a β-ketoanilide from an aniline and a β-ketoester, followed by an acid-catalyzed intramolecular cyclization.[2]

Synthetic Pathway Overview

The synthesis of this compound from o-toluidine is achieved through a two-step Knorr quinoline synthesis. The first step involves the condensation of o-toluidine with ethyl acetoacetate to form the intermediate, N-(2-methylphenyl)-3-oxobutanamide. The second step is the acid-catalyzed cyclization of this intermediate to yield the final product, which exists in tautomeric equilibrium with 2-hydroxy-8-methylquinoline.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-methylphenyl)-3-oxobutanamide

This procedure details the formation of the β-ketoanilide intermediate from o-toluidine and ethyl acetoacetate. Optimization of this step is crucial to maximize the yield of the desired anilide and minimize the formation of the isomeric crotonate.[3]

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine and a slight excess of ethyl acetoacetate.

-

Heat the reaction mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting materials.

-

After completion, allow the mixture to cool to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(2-methylphenyl)-3-oxobutanamide as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (o-toluidine:ethyl acetoacetate) | 1 : 1.1 | (General Knorr Synthesis) |

| Reaction Temperature | 110-120 °C | (General Knorr Synthesis) |

| Reaction Time | 2-3 hours | (General Knorr Synthesis) |

| Typical Yield | 80-90% | [3] |

Step 2: Cyclization to this compound

This step involves the intramolecular electrophilic aromatic substitution of the N-(2-methylphenyl)-3-oxobutanamide intermediate, catalyzed by a strong acid, to form the quinolinone ring system. Concentrated sulfuric acid is a commonly used and effective catalyst for this transformation.[1]

Methodology:

-

To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add the N-(2-methylphenyl)-3-oxobutanamide intermediate with stirring. The amount of sulfuric acid should be sufficient to fully dissolve the anilide (e.g., 5-10 mL per gram of anilide).

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 80-100 °C for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude this compound can be further purified by recrystallization from ethanol or a similar solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Cyclization Agent | Concentrated Sulfuric Acid | [1] |

| Reaction Temperature | 80-100 °C | (Analogous Knorr Cyclizations) |

| Reaction Time | 1-2 hours | (Analogous Knorr Cyclizations) |

| Typical Yield | 75-85% | (Estimated from similar reactions) |

Reaction Mechanism

The Knorr quinoline synthesis proceeds through a well-understood mechanism involving the formation of a β-ketoanilide followed by an acid-catalyzed intramolecular cyclization.

Caption: Mechanism of the Knorr synthesis for this compound.

Conclusion

The Knorr quinoline synthesis provides an effective and straightforward route for the preparation of this compound from readily available starting materials, o-toluidine and ethyl acetoacetate. The two-step process, involving the formation of a β-ketoanilide intermediate followed by acid-catalyzed cyclization, generally proceeds with good to high yields. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the synthesis and further exploration of this important class of heterocyclic compounds. Careful optimization of reaction conditions, particularly in the anilide formation step, is key to achieving high purity and yield of the final product.

References

An In-depth Technical Guide to the Conrad-Limpach Synthesis of 8-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Conrad-Limpach synthesis, with a specific focus on the mechanism for preparing 8-methylquinolin-2(1H)-one. This quinolinone derivative is of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds. This document details the reaction mechanism, provides experimental protocols, and presents relevant data for the synthesis of this target molecule.

Core Principles: The Conrad-Limpach and Knorr Quinoline Syntheses

The Conrad-Limpach synthesis is a powerful method for the formation of quinoline ring systems through the condensation of anilines with β-ketoesters. The reaction pathway can lead to two different isomeric products, 4-hydroxyquinolines or 2-hydroxyquinolines (which exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-ones and quinolin-2(1H)-ones), depending on the reaction conditions.

The formation of this compound from o-toluidine and a β-ketoester, such as ethyl acetoacetate, proceeds via the Knorr quinoline synthesis , which is a variation of the Conrad-Limpach reaction. The key distinction lies in the initial step of the reaction:

-

Conrad-Limpach Pathway (Kinetic Control): At lower temperatures, the reaction favors the attack of the aniline's amino group on the more reactive keto-carbonyl of the β-ketoester. This pathway ultimately leads to the formation of a 4-quinolone derivative.

-

Knorr Pathway (Thermodynamic Control): At higher temperatures (typically above 140°C), the reaction favors the attack of the amino group on the ester carbonyl of the β-ketoester. This thermodynamically controlled pathway results in the formation of a β-ketoanilide intermediate, which then cyclizes to yield a 2-quinolone derivative.[1]

Therefore, the synthesis of this compound is a direct application of the Knorr quinoline synthesis conditions.

Reaction Mechanism

The synthesis of this compound from o-toluidine and ethyl acetoacetate is a two-step process. The first step is the formation of the β-ketoanilide intermediate, acetoaceto-o-toluidide. The second step is the intramolecular cyclization of this intermediate under strongly acidic conditions.

Step 1: Formation of Acetoaceto-o-toluidide

At elevated temperatures, the amino group of o-toluidine nucleophilically attacks the ester carbonyl of ethyl acetoacetate. This is followed by the elimination of ethanol to yield the acetoaceto-o-toluidide intermediate.

Step 2: Acid-Catalyzed Intramolecular Cyclization

The cyclization of the acetoaceto-o-toluidide intermediate is catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The acid protonates the carbonyl oxygen of the acetyl group, activating it for electrophilic attack. The electron-rich aromatic ring of the o-toluidine moiety then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by dehydration to form the quinolinone ring system. The reaction is a form of electrophilic aromatic substitution.[2]

The overall mechanism is depicted in the following diagram:

Figure 1: General workflow for the Knorr synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the two main steps of the synthesis. Specific quantities and conditions may require optimization.

Preparation of Acetoaceto-o-toluidide

Materials:

-

o-Toluidine

-

Ethyl acetoacetate

-

Toluene (or other suitable high-boiling solvent)

-

Ethylenediamine (catalyst, optional)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of o-toluidine and ethyl acetoacetate in toluene.

-

A catalytic amount of ethylenediamine can be added to facilitate the reaction.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.

-

Once the theoretical amount of ethanol has been collected, the reaction is considered complete.

-

The solvent is removed under reduced pressure to yield the crude acetoaceto-o-toluidide, which may be used in the next step without further purification or can be purified by recrystallization.

Cyclization to this compound

Materials:

-

Acetoaceto-o-toluidide

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

-

Using Sulfuric Acid: Carefully add the acetoaceto-o-toluidide to an excess of cold (0-10°C) concentrated sulfuric acid with stirring. After the addition is complete, slowly heat the mixture to 60-70°C and maintain this temperature for several hours.

-

Using Polyphosphoric Acid: Add the acetoaceto-o-toluidide to an excess of polyphosphoric acid. Heat the mixture with stirring to a temperature in the range of 100-140°C for a specified period. The optimal temperature and time should be determined experimentally.

-

Upon completion of the reaction, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes typical reaction parameters that can be expected for the Knorr synthesis of quinolin-2-ones. It is important to note that the optimal conditions and yields for the synthesis of this compound may vary and should be determined empirically.

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Anilide Formation | o-Toluidine, Ethyl acetoacetate | Toluene (solvent) | Reflux | 1-4 | >90 |

| Cyclization (H₂SO₄) | Acetoaceto-o-toluidide | Conc. H₂SO₄ | 60-70 | 2-6 | 60-80 |

| Cyclization (PPA) | Acetoaceto-o-toluidide | Polyphosphoric Acid | 100-140 | 1-3 | 70-90 |

Note: Yields are estimates based on general procedures for Knorr synthesis and may vary for the specific synthesis of this compound.

Mandatory Visualization

The following diagram illustrates the detailed mechanistic pathway for the acid-catalyzed cyclization of acetoaceto-o-toluidide to form this compound.

Figure 2: Mechanism of the Knorr cyclization of acetoaceto-o-toluidide.

Conclusion

The Conrad-Limpach synthesis, and specifically its Knorr variation, provides an effective and well-established route for the preparation of 2-quinolone derivatives such as this compound. By carefully controlling the reaction temperature to favor the formation of the β-ketoanilide intermediate, and by employing a strong acid catalyst for the subsequent intramolecular cyclization, this valuable heterocyclic compound can be synthesized in good yields. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of quinoline-based compounds for applications in drug discovery and development.

References

Spectroscopic Characterization of 8-Methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinolin-2(1H)-one, also known as 8-methylcarbostyril, is a heterocyclic organic compound with the molecular formula C₁₀H₉NO. As a derivative of quinolin-2(1H)-one, it serves as a valuable scaffold in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds. The quinolinone core is present in numerous natural products and synthetic molecules with potential therapeutic applications, including antimicrobial and antifungal agents. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

This technical guide provides a summary of the expected spectroscopic data for this compound, based on the analysis of structurally related compounds. It also outlines detailed experimental protocols for obtaining this spectroscopic information.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.4 | s | 3H | -CH₃ |

| ~6.5 | d | 1H | H-3 |

| ~7.0-7.5 | m | 3H | Aromatic-H (H-5, H-6, H-7) |

| ~7.8 | d | 1H | H-4 |

| ~11.5 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~18 | -CH₃ |

| ~115-140 | Aromatic/Vinylic Carbons |

| ~162 | C=O |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Broad | N-H stretch |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600-1450 | Medium-Strong | C=C aromatic stretch |

| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 159 | ~100 | [M]⁺ (Molecular Ion) |

| 130 | Variable | [M-CHO]⁺ |

| 103 | Variable | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common route for the synthesis of quinolinone derivatives involves the cyclization of appropriate precursors. While various methods exist, a general procedure is outlined below.

Caption: Synthetic pathway for this compound.

-

Preparation of the Acetoacetamide Precursor: o-Toluidine is reacted with diketene or ethyl acetoacetate in an appropriate solvent (e.g., toluene or xylene) under reflux conditions to yield the corresponding acetoacetamide derivative.

-

Cyclization: The resulting acetoacetamide derivative is then subjected to acid-catalyzed cyclization. This is typically achieved by heating the intermediate in the presence of a strong acid such as sulfuric acid or polyphosphoric acid.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized this compound.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity of the signals (s = singlet, d = doublet, t = triplet, m = multiplet) and the coupling constants (J) in Hertz (Hz) are determined.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and are assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

-

Data Analysis: The molecular weight is confirmed from the molecular ion peak ([M]⁺). The fragmentation pattern provides additional structural information.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent such as ethanol or methanol.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined.

Conclusion

The spectroscopic techniques outlined in this guide are essential for the comprehensive characterization of this compound. The provided predicted data serves as a valuable reference for researchers working with this compound and its derivatives. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and purity assessment, which are critical for its application in drug discovery and development.

Spectroscopic and Structural Elucidation of 8-Methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for a compound closely related to 8-methylquinolin-2(1H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible databases and literature, this report presents the ¹H and ¹³C NMR data for 8-(p-tolyl)quinolin-2(1H)-one. The structural similarity, with a tolyl group substituting the methyl group at the 8-position, offers valuable comparative insights for researchers working with related quinolinone scaffolds.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 8-(p-tolyl)quinolin-2(1H)-one, providing a reference for the characterization of similar molecular structures.

¹H NMR Spectral Data of 8-(p-tolyl)quinolin-2(1H)-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.85 | s | - | NH |

| 7.83 | d | 9.6 | H-4 |

| 7.57 | d | 6.8 | H-5 |

| 7.44 | d | 7.4 | H-7 |

| 7.39 – 7.24 | m | - | Ar-H (tolyl) & H-6 |

| 6.67 | d | 9.6 | H-3 |

| 2.47 | s | - | CH₃ (tolyl) |

Solvent: Chloroform-d, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectral Data of 8-(p-tolyl)quinolin-2(1H)-one

| Chemical Shift (δ) ppm | Assignment |

| 162.45 | C-2 |

| 141.00 | C-8a |

| 138.66 | C-4 |

| 135.43 | Ar-C (tolyl) |

| 132.82 | Ar-C (tolyl) |

| 131.40 | C-7 |

| 130.28 | Ar-CH (tolyl) |

| 129.07 | Ar-CH (tolyl) |

| 128.73 | C-5 |

| 127.26 | C-4a |

| 122.41 | C-6 |

| 121.81 | C-8 |

| 120.00 | C-3 |

| 21.21 | CH₃ (tolyl) |

Solvent: Chloroform-d, Spectrometer Frequency: 100 MHz[1]

Experimental Protocols for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds, applicable to quinolinone derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Typically 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.

Data Processing

-

Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data to the frequency domain.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or, if TMS is not used, by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of an organic compound.

References

Spectroscopic Scrutiny of 8-Methylquinolin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 8-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Through a comprehensive examination of its Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data, this document serves as a crucial resource for the identification, characterization, and quality control of this molecule.

FT-IR Spectral Analysis

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its distinct functional groups. The presence of the lactam ring, the aromatic system, and the methyl substituent are all identifiable through their vibrational modes.

Predicted FT-IR Spectral Data

The following table summarizes the predicted and observed characteristic infrared absorption bands for this compound. These assignments are based on the analysis of structurally similar compounds and established correlations in infrared spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2900 | Medium | N-H stretching (lactam) |

| ~3050-3000 | Medium to Weak | Aromatic C-H stretching |

| ~2960-2850 | Medium to Weak | Aliphatic C-H stretching (methyl group) |

| ~1660-1640 | Strong | C=O stretching (lactam) |

| ~1600-1450 | Medium to Strong | C=C stretching (aromatic ring) |

| ~1450-1350 | Medium | C-H bending (methyl group) |

| ~800-750 | Strong | Out-of-plane C-H bending (aromatic) |

Mass Spectrometry Analysis

Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information regarding its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions. The molecular formula is C₁₀H₉NO, with a monoisotopic mass of 159.07 g/mol .[1]

| m/z | Relative Abundance | Proposed Fragment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 131 | Moderate | [M - CO]⁺ |

| 130 | Moderate | [M - CHO]⁺ |

| 103 | Low | [C₇H₅N]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound, based on standard practices for similar heterocyclic compounds.

FT-IR Spectroscopy Protocol

-

Instrumentation : A Perkin-Elmer FT-IR 1650 spectrophotometer or equivalent.

-

Sample Preparation : The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Instrumentation : A HP MS-5988 mass spectrometer or a similar instrument capable of electron ionization (EI).

-

Sample Introduction : The sample is introduced into the ion source via a direct insertion probe.

-

Ionization : Electron ionization is performed at an electron energy of 70 eV.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust framework for the unequivocal identification and structural elucidation of this compound. The data and protocols presented in this guide are intended to support researchers in their efforts to synthesize, analyze, and utilize this compound in various scientific and developmental endeavors. The characteristic spectral fingerprints detailed herein serve as a reliable reference for quality assessment and chemical analysis.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 8-Methylquinolin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 8-methylquinolin-2(1H)-one derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the quinolin-2(1H)-one scaffold. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for elucidating structure-activity relationships (SAR), designing novel therapeutic agents, and optimizing their pharmacological properties.

This guide summarizes available crystallographic data, provides detailed experimental protocols for their synthesis and structural determination, and visualizes key workflows and molecular relationships to aid in research and development efforts.

Molecular Structure and Crystallographic Data

The this compound core consists of a bicyclic system where a benzene ring is fused to a pyridin-2-one ring, with a methyl group substituted at the 8-position. The crystal structures of derivatives of this scaffold provide valuable insights into the planarity of the ring system, the orientation of substituents, and the nature of intermolecular interactions that govern the solid-state packing.

While a comprehensive set of single-crystal X-ray diffraction data for a wide range of this compound derivatives is not extensively available in the public domain, this guide presents the data for a key derivative, 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one, to exemplify the structural features of this class of compounds.[1][2]

Crystallographic Data for 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one

The crystal structure of 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one has been determined by single-crystal X-ray diffraction, providing precise measurements of the unit cell and molecular geometry.[1][2]

Table 1: Crystal Data and Structure Refinement for 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one [1][2]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃ClN₂O |

| Formula Weight | 284.73 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1513 (2) |

| b (Å) | 9.3917 (2) |

| c (Å) | 14.1430 (2) |

| α (°) | 90 |

| β (°) | 90.948 (2) |

| γ (°) | 90 |

| Volume (ų) | 1348.17 (4) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.4 |

Molecular Geometry Insights

The quinoline ring system in 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one is nearly planar.[1][2] The planarity of this core structure is a critical feature that can influence its interaction with biological targets, such as intercalation into DNA or binding to enzyme active sites. The dihedral angle between the quinoline ring system and the attached pyridone ring is 85.93 (6)°.[1][2]

Intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking, play a significant role in the crystal packing of this derivative.[1][2] These non-covalent interactions are fundamental in molecular recognition processes and can provide a basis for the rational design of molecules with specific binding properties.

Experimental Protocols

Synthesis of 4-Substituted this compound Derivatives

A general synthetic pathway to various 4-substituted this compound derivatives has been reported, starting from 4-hydroxy-8-methylquinolin-2(1H)-one.[3] This methodology allows for the introduction of diverse functional groups at the 4-position, enabling the exploration of structure-activity relationships.

2.1.1. Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one [3]

-

A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in dilute dichloroacetic acid (90%, 50 mL) is heated under reflux for 1 hour.

-

The resulting clear solution is then poured onto ice-cold water.

-

The precipitate that forms is collected by filtration and can be further purified by crystallization.

2.1.2. Synthesis of 4-Hydrazino-8-methylquinolin-2(1H)-one [3]

This derivative can be prepared from 4-chloro-8-methylquinolin-2(1H)-one or its 4-ethylthio or 4-tosyloxy analogues by reaction with hydrazine.

2.1.3. Synthesis of 4-Azido-8-methylquinolin-2(1H)-thione [3]

4-chloro-8-methylquinoline-2(1H)-thione is reacted with sodium azide to furnish the 4-azido derivative.

2.1.4. Synthesis of 4-Amino-8-methylquinolin-2(1H)-one [3]

-

A suspension of the corresponding phosphazene derivative (10 mmol) in hydrochloric acid (50 mL) is heated under reflux for 4 hours.

-

The solution is cooled and filtered to remove insoluble triphenylphosphine oxide.

-

The acidic solution is neutralized using a 2M aqueous sodium hydroxide solution.

-

The solid precipitate is filtered off and crystallized from a suitable solvent like DMF.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound derivatives is typically achieved through single-crystal X-ray diffraction.

2.2.1. Crystallization

Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization of quinolinone derivatives include ethanol, methanol, dimethylformamide (DMF), and ethyl acetate.

2.2.2. Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected using a diffractometer, typically equipped with a Mo Kα or Cu Kα radiation source.

-

The collected diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using full-matrix least-squares on F².

Visualizations

Synthetic Pathway for 4-Substituted this compound Derivatives

The following diagram illustrates the synthetic routes to various 4-substituted derivatives from a common precursor, highlighting the key transformations.

References

Tautomerism in 8-Methylquinolin-2(1H)-one: A Technical Guide for Drug Development Professionals

An in-depth exploration of the structural and quantum chemical principles governing the tautomeric equilibrium of 8-methylquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry.

Introduction

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and their nuanced chemical behaviors can have profound implications for drug efficacy, metabolism, and safety. Among these, the quinolinone scaffold is of significant interest. This technical guide focuses on the tautomerism of this compound, a derivative of the 2-quinolone class. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical factor in drug design as different tautomers can exhibit varied physicochemical properties, receptor binding affinities, and metabolic stabilities. In the case of this compound, the principal equilibrium is the lactam-lactim tautomerism between the keto form (amide) and the enol form (iminol). A thorough understanding of this equilibrium is paramount for researchers, scientists, and drug development professionals aiming to leverage this scaffold for therapeutic innovation.

The Lactam-Lactim Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, leading to two distinct forms: the lactam (keto) and the lactim (enol) tautomer.

For the broader class of 2-hydroxyquinoline derivatives, the equilibrium overwhelmingly favors the lactam (keto) form, 2(1H)-quinolone, in most environments, including the solid state and in various solvents.[1][2] This preference is primarily attributed to the greater thermodynamic stability of the cyclic amide group in the lactam form compared to the iminol group in the lactim form.[1] The presence of the methyl group at the 8-position is not expected to significantly alter this fundamental equilibrium.

Figure 1: Lactam-Lactim Tautomeric Equilibrium of this compound.

Quantitative Analysis of Tautomeric Stability

The relative stability of tautomers can be quantified by the difference in their Gibbs free energy (ΔG). For the parent 2-hydroxyquinoline, the lactam form is estimated to be more stable by approximately 5 kcal/mol in water.[3] Computational studies on various substituted hydroxyquinolines using Density Functional Theory (DFT) have corroborated the general preference for the keto tautomer.[4] For instance, in a study of 4-hydroxyquinolines, the keto form was found to be more stable across different solvents.[4]

Below is a summary of typical spectroscopic data for a closely related compound, 4-chloro-8-methylquinolin-2(1H)-one, which strongly indicates the predominance of the lactam form.[5]

| Compound | Spectroscopic Method | Key Observation | Interpretation |

| 4-chloro-8-methylquinolin-2(1H)-one | Infrared (IR) Spectroscopy | Strong C=O stretch at 1655 cm⁻¹; N-H stretch at 3100-3050 cm⁻¹ | Consistent with the presence of a carbonyl group and an N-H bond, characteristic of the lactam form. |

| 4-chloro-8-methylquinolin-2(1H)-one | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆) | Signal for N-H proton; Absence of a distinct O-H proton signal | Confirms the presence of the N-H proton of the lactam tautomer. |

Experimental Protocols for Tautomer Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of the tautomeric equilibrium in quinolinone systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the predominant tautomeric form in solution.

Objective: To identify the presence of either an N-H proton (lactam) or an O-H proton (lactim) and to observe the chemical shifts of the ring protons and carbons, which differ between the two forms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[6] DMSO-d₆ is often preferred as it can solubilize both tautomers and the N-H proton is less likely to exchange rapidly with residual water.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The presence of a broad singlet corresponding to the N-H proton (typically downfield, >10 ppm in DMSO-d₆) is indicative of the lactam form. The absence of a sharp singlet for an O-H proton further supports this assignment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The lactam form will exhibit a characteristic signal for the C2 carbonyl carbon in the range of 160-170 ppm.[7] The lactim form would instead show a signal for the C2 carbon bonded to the hydroxyl group at a more upfield position (approx. 140-150 ppm).

-

2D NMR (optional): Techniques such as HSQC and HMBC can be used to confirm assignments and provide further structural evidence.

Figure 2: Workflow for NMR-based Tautomer Characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups that differentiate the lactam and lactim forms.

Objective: To detect the presence of a C=O stretch (lactam) or an O-H stretch (lactim).

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: A strong absorption band in the 1650-1680 cm⁻¹ region is a definitive indicator of the C=O stretching vibration of the quinolinone ring, confirming the lactam tautomer.[7] A broad O-H stretching band around 3200-3400 cm⁻¹ would indicate the lactim form.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.

Objective: To determine the precise atomic positions and bond lengths, thereby definitively identifying the tautomeric form present in the crystal lattice.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation from an appropriate solvent.

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will show the location of the proton on either the nitrogen (lactam) or oxygen (lactim) atom. For other quinolinone derivatives, crystallographic studies have consistently confirmed the lactam structure in the solid state.[8][9]

Implications for Drug Development

The predominance of the lactam tautomer of this compound has significant consequences for its application in drug design:

-

Hydrogen Bonding: The lactam form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In contrast, the lactim form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (ring nitrogen). This difference is critical for molecular recognition at a biological target.

-

Physicochemical Properties: The greater polarity of the lactam tautomer influences properties such as solubility, lipophilicity (LogP), and membrane permeability, which are key determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Acidity/Basicity (pKa): The pKa values of the N-H proton in the lactam and the O-H proton in the lactim are different, affecting the ionization state of the molecule at physiological pH.

Conclusion

The tautomeric landscape of this compound is heavily dominated by the lactam (keto) form, this compound. This preference is rooted in the thermodynamic stability of the cyclic amide functionality and is supported by extensive spectroscopic and computational data from the broader class of 2-quinolones. For professionals in drug discovery and development, a firm grasp of this tautomeric behavior is essential. The structural and electronic properties of the predominant lactam tautomer dictate its interactions with biological targets and its pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and related heterocyclic systems, enabling a more rational, structure-based approach to drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [helda.helsinki.fi]

Navigating the Solubility Landscape of 8-Methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 8-methylquinolin-2(1H)-one, a heterocyclic organic compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available data reveals a notable absence of specific quantitative solubility measurements for this compound in common organic solvents. This guide, therefore, serves a dual purpose: to summarize the available qualitative solubility information for structurally related compounds and to provide a detailed, actionable experimental protocol for researchers to determine the solubility of this compound in their laboratories. The presented methodologies are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible data crucial for applications ranging from reaction optimization to formulation development.

Introduction to Quinolinone Solubility

Quinolin-2-one derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules. Their solubility is a critical physicochemical parameter that dictates their behavior in both chemical and biological systems. Generally, the solubility of these compounds is influenced by the interplay of the rigid, aromatic quinolinone core and the nature of its substituents. While the core structure tends to impart a degree of lipophilicity and planarity, which can lead to poor aqueous solubility, it often allows for good solubility in a range of organic solvents. Understanding the solubility profile of a specific derivative like this compound is paramount for its effective utilization in research and development.

Solubility Profile of this compound: Current State of Knowledge

Despite a thorough search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unreported. Qualitative assessments of structurally similar compounds, such as quinoline itself, suggest that it is soluble in many organic solvents. However, the presence of the oxo group and the methyl substituent in this compound will significantly alter its solvation properties compared to the parent quinoline. For instance, the lactam functionality introduces a polar site capable of hydrogen bonding, which could enhance solubility in protic solvents.

Given the lack of specific data, this guide provides a robust experimental framework for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section details a generalized yet comprehensive protocol for determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method described is a widely accepted and reliable technique.

Principle

An excess of the solid compound is equilibrated with a specific volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component). From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Inject the calibration standards and the diluted samples into the HPLC system.

-

Data Processing: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the diluted samples from this curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the test solvent by multiplying the concentration determined by HPLC by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Dichloromethane | 9.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| n-Hexane | 1.9 | Data to be determined | Data to be determined |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

8-Methylquinolin-2(1H)-one: A Technical Overview of its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their rigid, planar structure and conjugated π-system often give rise to interesting photophysical properties, making them valuable fluorophores. The introduction of substituents onto the quinolinone core can modulate these properties, offering a pathway to fine-tune their absorption and emission characteristics for specific applications. 8-methylquinolin-2(1H)-one is one such derivative, whose photophysical profile, while not explicitly detailed in the literature, is of interest to the scientific community. This guide aims to bridge this knowledge gap by providing a detailed synthesis method and a thorough discussion of its anticipated photophysical behavior based on related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for quinolinone synthesis. A common and effective approach is the acid-catalyzed cyclization of an appropriate β-anilinoacrylate precursor.

Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of o-toluidine with a suitable three-carbon electrophile, such as acrylic acid or its derivatives, followed by cyclization and oxidation. A well-documented method is the reaction of an aniline with diethyl malonate followed by cyclization.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2-methylphenyl)amino)maleate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 mole) and diethyl malonate (1.2 moles).

-

Heat the mixture at 150-160 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess diethyl malonate is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Thermal Cyclization to 8-Methyl-4-hydroxyquinolin-2(1H)-one

-

The purified intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A in a flask fitted with a reflux condenser.

-

The mixture is heated to reflux (approximately 250 °C) for 1-2 hours.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

The crude product is washed with a suitable solvent like ethanol or diethyl ether to remove residual Dowtherm A.

Step 3: Reduction to this compound

-

The 8-methyl-4-hydroxyquinolin-2(1H)-one is suspended in a mixture of hydriodic acid and red phosphorus.

-

The mixture is heated at reflux for several hours.

-

After completion, the reaction mixture is cooled and poured into water.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with a sodium thiosulfate solution to remove any remaining iodine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Photophysical Properties

While specific quantitative data for this compound is not available, the general photophysical characteristics of the quinolin-2(1H)-one scaffold are well-established. These compounds typically exhibit fluorescence in the UV-A to blue region of the electromagnetic spectrum.

Absorption and Emission Spectra

Quinolin-2(1H)-ones generally display absorption maxima (λ_abs) in the range of 300-380 nm, corresponding to π-π* transitions. Their emission maxima (λ_em) are typically found between 350 nm and 450 nm. The position of these maxima and the Stokes shift (the difference between the absorption and emission maxima) are sensitive to the solvent polarity and the nature of substituents on the quinolinone ring. The methyl group at the 8-position in this compound is an electron-donating group, which may lead to a slight red-shift in both absorption and emission spectra compared to the unsubstituted quinolin-2(1H)-one.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) of quinolin-2(1H)-one derivatives can vary widely, from less than 0.01 to over 0.8, depending on the substitution pattern and the solvent environment. The fluorescence lifetime (τ_F) of these compounds is typically in the range of 1-10 nanoseconds.

Comparative Photophysical Data of Related Compounds

To provide a context for the expected properties of this compound, the following table summarizes the photophysical data for the parent quinolin-2(1H)-one and some of its derivatives.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |

| Quinolin-2(1H)-one | Ethanol | 328 | 385 | 0.25 | 2.1 |

| 4-Methylquinolin-2(1H)-one | Methanol | 330 | 380 | 0.61 | - |

| 7-Hydroxyquinolin-2(1H)-one | Ethanol | 345 | 420 | 0.78 | - |

Data compiled from various literature sources. The absence of a value is indicated by "-".

Experimental Protocols for Photophysical Characterization

The following are generalized protocols for the experimental determination of the key photophysical properties of a fluorescent compound like this compound.

UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure: a. Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). b. Prepare a series of dilutions from the stock solution to obtain absorbances in the range of 0.1 to 1.0. c. Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette against a solvent blank. d. Identify the wavelength of maximum absorption (λ_abs). e. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Procedure: a. Use a dilute solution of the compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects. b. Set the excitation wavelength to the determined λ_abs. c. Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire emission spectrum. d. Identify the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting compounds).

-

Procedure: a. Prepare solutions of the sample and the standard with identical absorbance (< 0.1) at the same excitation wavelength. b. Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). c. Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. d. Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (η_s² / η_r²) * (A_r / A_s) where Φ is the quantum yield, I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime Measurement

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system.

-

Procedure: a. Excite a dilute solution of the sample with a pulsed light source (e.g., a laser diode or a pulsed lamp) at the absorption maximum. b. Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon. c. Repeat this process millions of times to build up a histogram of photon arrival times. d. The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ_F).

Conclusion

While direct experimental data on the photophysical properties of this compound remain to be reported, this technical guide provides a solid foundation for its synthesis and characterization. Based on the behavior of the quinolin-2(1H)-one scaffold, it is anticipated that this compound will exhibit fluorescence in the blue region of the spectrum, with its specific properties being influenced by its substitution pattern and solvent environment. The detailed experimental protocols provided herein offer a clear roadmap for researchers to fully characterize this promising molecule and explore its potential in various scientific and technological applications. Further investigation into the photophysics of this and other substituted quinolinones is warranted to expand the toolbox of available fluorophores for the scientific community.

A Comprehensive Technical Guide to the Theoretical DFT Calculations of 8-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a robust framework for the theoretical investigation of 8-methylquinolin-2(1H)-one using Density Functional Theory (DFT) calculations. Quinolinone scaffolds are of significant interest in medicinal chemistry, and computational analysis is a powerful tool for elucidating their electronic, structural, and spectroscopic properties, thereby accelerating drug discovery and development.

Theoretical Framework and Computational Methodology

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be employed to predict a variety of properties.

Software and Basis Set Selection

The choice of software and basis set is critical for obtaining accurate results. The Gaussian suite of programs is a commonly used tool for DFT calculations on organic molecules.[5] A typical and well-regarded level of theory for such molecules is the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for quinoline derivatives.[6]

Molecular Geometry Optimization

The first step in a DFT study is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a full geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation provides the theoretical infrared (IR) and Raman spectra. The calculated vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Electronic Properties

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. Other important electronic descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Spectroscopic Simulations

DFT calculations can also be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts (¹H and ¹³C). Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Data Presentation: Structured Tables for Quantitative Analysis

To facilitate the clear presentation and comparison of computational data, the following tables should be used.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) of this compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (if available) |

| Bond Length | C2-N1 | Data to be populated | |

| C2=O1 | Data to be populated | ||

| C8-C9 | Data to be populated | ||

| C8-C10 | Data to be populated | ||

| ... | ... | Data to be populated | |

| Bond Angle | N1-C2-C3 | Data to be populated | |

| C4-C9-C8 | Data to be populated | ||

| ... | ... | Data to be populated | |

| Dihedral Angle | C5-C6-C7-C8 | Data to be populated | |

| ... | ... | Data to be populated |

Table 2: Calculated Vibrational Frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | Data to be populated | Data to be populated | N-H stretch | |

| ν(C=O) | Data to be populated | Data to be populated | C=O stretch | |

| ν(C-H) aromatic | Data to be populated | Data to be populated | Aromatic C-H stretch | |

| ν(C-H) methyl | Data to be populated | Data to be populated | Methyl C-H stretch | |

| ... | Data to be populated | Data to be populated | ... |

Table 3: Calculated Electronic Properties of this compound.

| Property | Abbreviation | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Data to be populated |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Data to be populated |

| HOMO-LUMO Energy Gap | ΔE | Data to be populated |

| Ionization Potential | IP | Data to be populated |

| Electron Affinity | EA | Data to be populated |

| Electronegativity | χ | Data to be populated |

| Chemical Hardness | η | Data to be populated |

| Chemical Softness | S | Data to be populated |

| Electrophilicity Index | ω | Data to be populated |

Table 4: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |

| H1 (N-H) | Data to be populated | C2 | Data to be populated | |

| H3 | Data to be populated | C3 | Data to be populated | |

| H4 | Data to be populated | C4 | Data to be populated | |

| ... | Data to be populated | ... | Data to be populated | |

| H (methyl) | Data to be populated | C (methyl) | Data to be populated |

Experimental Protocols

Experimental validation is crucial for assessing the accuracy of theoretical calculations. The following are representative experimental protocols for the synthesis and characterization of quinolinone derivatives, exemplified by the synthesis of the closely related 4-chloro-8-methylquinolin-2(1H)-one.[7]

Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

A solution of 2,4-dichloro-8-methylquinoline (2.12 g, 10 mmol) in dilute dichloroacetic acid (50 mL, 90%) is heated under reflux for 1 hour.[7] The resulting clear solution is then poured onto ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization.[7]

Spectroscopic Characterization

The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure.

-

Infrared (IR) Spectroscopy: IR spectra can be recorded on an FTIR spectrometer using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer, typically in a deuterated solvent like DMSO-d₆ or CDCl₃.

-

Mass Spectrometry (MS): Mass spectra can be obtained to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Spectroscopic Data for 4-Chloro-8-methylquinolin-2(1H)-one.

| Technique | Data | Reference |

| IR (KBr, cm⁻¹) | 3150 (NH), 1660 (C=O), 1620, 1590 (C=C) | [7] |

| ¹H NMR (DMSO-d₆, ppm) | 2.6 (s, 3H, CH₃), 6.5 (s, 1H, H-3), 7.2-7.8 (m, 3H, Ar-H), 11.8 (brs, 1H, NH) | [7] |

Visualization of Workflows and Relationships

Graphical representations are invaluable for illustrating complex workflows and conceptual relationships.

Caption: A typical workflow for a theoretical DFT study of a molecule.

Caption: The synergistic relationship between theoretical calculations and experimental validation.

Conclusion and Outlook

This guide provides a comprehensive framework for conducting and presenting theoretical DFT calculations on this compound. By following the outlined methodologies, researchers can obtain valuable insights into the molecule's properties. The integration of theoretical data with experimental results is paramount for a thorough understanding of the molecule's behavior. The predictive power of DFT calculations can significantly aid in the rational design of novel quinolinone-based therapeutic agents, guiding synthesis efforts and helping to elucidate structure-activity relationships. Future work should focus on performing the specific calculations for this compound to populate the data tables and further validate the computational models against experimental data.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Quinolin-2-one Core: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2-one (or carbostyril) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a fundamental structural component of numerous natural alkaloids, pharmaceuticals, and functional materials, its derivatives exhibit a vast range of biological activities, including anticancer, antipsychotic, and antimicrobial properties. The development of the blockbuster atypical antipsychotic, Aripiprazole, is a testament to the therapeutic potential housed within this chemical framework. Understanding the foundational synthetic methodologies that first brought this core to the forefront of organic chemistry is essential for the modern scientist, providing not only historical context but also a basis for the innovation of novel synthetic routes and molecular designs. This technical guide provides an in-depth exploration of the key historical syntheses of quinolin-2-one compounds, complete with detailed experimental protocols, comparative data, and visualizations of both synthetic workflows and relevant biological signaling pathways.

Early Discovery and Foundational Syntheses

While the quinoline ring was first isolated from coal tar in 1834, the specific synthesis of its oxygenated analogue, the quinolin-2-one core, gained prominence in the late 19th century. This era, driven by the burgeoning dye industry and the study of alkaloids, saw the development of several named reactions that remain cornerstones of heterocyclic chemistry. These methods provided the first reliable access to the 2-hydroxyquinoline scaffold, which exists in tautomeric equilibrium with its more stable keto form, quinolin-2(1H)-one.

The Knorr Quinoline Synthesis (1886)

First described by Ludwig Knorr in 1886, this reaction is a definitive method for preparing 2-hydroxyquinolines.[1][2][3] The synthesis proceeds via the acid-catalyzed intramolecular cyclization of a β-ketoanilide, which is itself typically formed from the condensation of an aniline and a β-ketoester.[1][4] The use of a strong acid, such as sulfuric acid, facilitates the electrophilic aromatic substitution and subsequent dehydration to yield the final quinolin-2-one product.[1]

This procedure is adapted from the verified protocol published in Organic Syntheses.[5]

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, 185 mL of concentrated sulfuric acid is preheated to 75°C.

-

Addition of Reactant: 177 grams (1 mole) of acetoacetanilide is added in small portions via a spatula to the heated sulfuric acid. The rate of addition is controlled to maintain the reaction temperature between 70-75°C, using intermittent cooling as necessary. The addition typically takes 20-30 minutes.

-

Reaction Exotherm: After the majority of the acetoacetanilide is added, the remaining portion is added without cooling, allowing the temperature to rise to 95°C from the heat of reaction.

-

Heating: The reaction mixture is maintained at 95°C for an additional 15 minutes with external heating.

-

Work-up and Isolation: The solution is cooled to 65°C and then poured into 5 liters of water with vigorous stirring. After cooling, the precipitated solid product is collected by suction filtration.

-

Purification: The crude product is washed sequentially with four 500-mL portions of water and two 250-mL portions of methanol, and then air-dried.

-

Yield: This procedure affords 138–144 g (86–91% yield) of 4-methylquinolin-2-one with a melting point of 219–221°C, which is suitable for most subsequent applications.[5]

Caption: Experimental workflow for the Knorr Synthesis of 4-Methylquinolin-2-one.

The Camps Quinoline Synthesis (1899)

Discovered by Rudolph Camps in 1899, this reaction provides another important route to hydroxyquinolines.[6][7][8] The Camps synthesis involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, typically alcoholic sodium or potassium hydroxide.[6][9] A notable feature of this reaction is that it can yield two different structural isomers depending on which enolate is formed and participates in the cyclization. The relative ratio of these products is influenced by the reaction conditions and the specific structure of the starting material.[8]

-

Dissolution: The starting o-acylaminoacetophenone is dissolved in a suitable alcohol, such as ethanol.

-

Base Addition: An aqueous solution of a strong base, like sodium hydroxide, is added to the mixture.

-

Heating: The reaction is heated to reflux for several hours, with progress monitored by thin-layer chromatography.

-

Work-up: Upon completion, the mixture is cooled and neutralized with a mineral acid (e.g., HCl) to precipitate the hydroxyquinoline products.

-

Isolation: The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Comparative Summary of Historical Syntheses

The choice of a synthetic route historically depended on the availability of starting materials and the desired substitution pattern on the quinolin-2-one core.

| Synthesis Name | Year | Precursors | Conditions | Product Type | Reported Yield (Example) |

| Knorr Synthesis | 1886 | Aniline + β-Ketoester | Strong Acid (H₂SO₄), Heat | 2-Hydroxyquinoline | 86-91% (4-Methyl derivative)[5] |

| Camps Synthesis | 1899 | o-Acylaminoacetophenone | Strong Base (NaOH), Heat | 2- & 4-Hydroxyquinolines | Varies (Isomer mixture)[8] |

| Conrad-Limpach | 1887 | Aniline + β-Ketoester | High Temp. (>140°C) | 2- & 4-Hydroxyquinolines | Varies with temp. |

Biological Significance: Aripiprazole Signaling Pathways